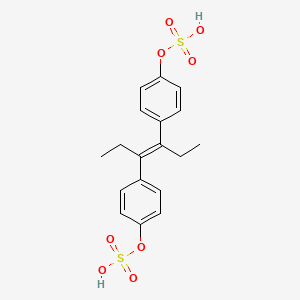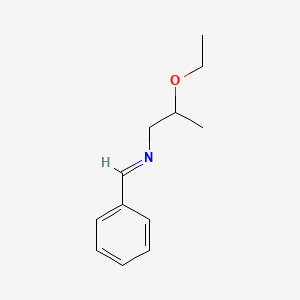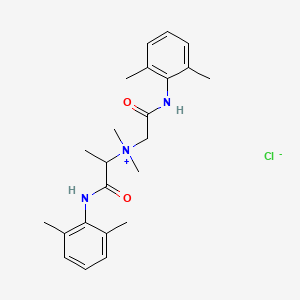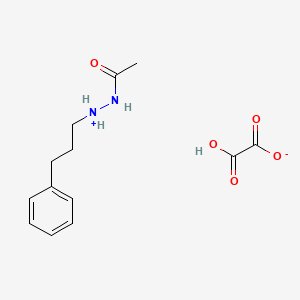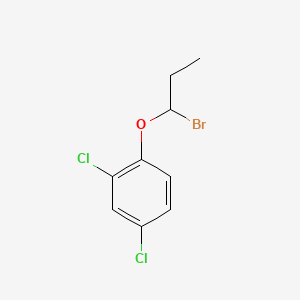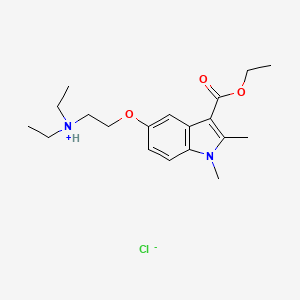
Indole-3-carboxylic acid, 5-(2-(diethylamino)ethoxy)-1,2-dimethyl-, ethyl ester, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole-3-carboxylic acid, 5-(2-(diethylamino)ethoxy)-1,2-dimethyl-, ethyl ester, monohydrochloride is a complex organic compound belonging to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives often involves the Fischer indole synthesis, which is a well-known method for constructing the indole ring system. For this compound, the synthesis may involve the reaction of indole-3-carboxylic acid with appropriate reagents to introduce the 5-(2-(diethylamino)ethoxy)-1,2-dimethyl- substituents. The reaction conditions typically include the use of methanesulfonic acid under reflux in methanol to achieve good yields .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as the formation of intermediates followed by their conversion to the final product through various chemical reactions. The use of catalysts and specific reaction conditions is crucial to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Indole-3-carboxylic acid derivatives undergo various types of chemical reactions, including:
Oxidation: Conversion of indole derivatives to corresponding oxides.
Reduction: Reduction of indole derivatives to form reduced products.
Substitution: Electrophilic substitution reactions on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of indole-3-carboxylic acid derivatives may yield oxides, while reduction may produce reduced indole derivatives .
Applications De Recherche Scientifique
Indole-3-carboxylic acid derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Studied for their role in biological processes and as potential therapeutic agents.
Medicine: Investigated for their potential use in treating diseases such as cancer and microbial infections.
Industry: Used in the development of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of indole-3-carboxylic acid derivatives involves their interaction with specific molecular targets and pathways. These compounds may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific structure of the compound and its interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other indole derivatives such as indole-3-acetic acid and indole-3-carbaldehyde. These compounds share the indole ring system but differ in their substituents and biological activities .
Propriétés
Numéro CAS |
18235-89-7 |
|---|---|
Formule moléculaire |
C19H29ClN2O3 |
Poids moléculaire |
368.9 g/mol |
Nom IUPAC |
2-(3-ethoxycarbonyl-1,2-dimethylindol-5-yl)oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C19H28N2O3.ClH/c1-6-21(7-2)11-12-24-15-9-10-17-16(13-15)18(14(4)20(17)5)19(22)23-8-3;/h9-10,13H,6-8,11-12H2,1-5H3;1H |
Clé InChI |
HRWKJRRQHQUDQS-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCOC1=CC2=C(C=C1)N(C(=C2C(=O)OCC)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



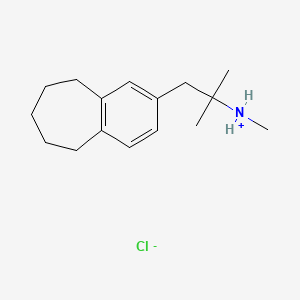
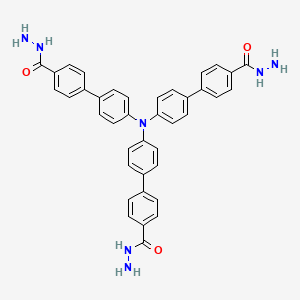


![5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide](/img/structure/B13736136.png)
